Cas no 864377-28-6 (4-(3-Bromophenyl)-2,6-diphenylpyrimidine)

4-(3-Bromophenyl)-2,6-diphenylpyrimidine is a brominated pyrimidine derivative with a well-defined molecular structure, characterized by the presence of a 3-bromophenyl group at the 4-position and phenyl substituents at the 2- and 6-positions. This compound is primarily utilized in organic synthesis and pharmaceutical research as a versatile intermediate for constructing complex heterocyclic systems. Its bromine moiety offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The rigid pyrimidine core contributes to its stability, making it suitable for applications in materials science, particularly in the development of organic electronic materials. High purity and consistent quality ensure reliable performance in research and industrial settings.
4-(3-Bromophenyl)-2,6-diphenylpyrimidine structure
864377-28-6 structure
商品名:4-(3-Bromophenyl)-2,6-diphenylpyrimidine
CAS番号:864377-28-6
MF:C22H15BrN2
メガワット:387.271904230118
MDL:MFCD28962150
CID:838173
PubChem ID:253661305

4-(3-Bromophenyl)-2,6-diphenylpyrimidine 化学的及び物理的性質

名前と識別子

    • 4-(3-bromophenyl)-2,6-diphenylpyrimidine
    • BPMSGKUGXMWVBH-UHFFFAOYSA-N
    • AK202393
    • Pyrimidine, 4-(3-romophenyl)-2,6-iphenyl-
    • 4-(3-Bromophenyl)-2,6-diphenylpyrimidine (ACI)
    • CS-0060505
    • SY055732
    • DS-10301
    • MFCD28962150
    • AKOS027253027
    • C22H15BrN2
    • SCHEMBL8736553
    • F18813
    • SB58009
    • DA-22721
    • B4930
    • 864377-28-6
    • 4-(3-Bromophenyl)-2,6-diphenylpyrimidine
    • MDL: MFCD28962150
    • インチ: 1S/C22H15BrN2/c23-19-13-7-12-18(14-19)21-15-20(16-8-3-1-4-9-16)24-22(25-21)17-10-5-2-6-11-17/h1-15H
    • InChIKey: BPMSGKUGXMWVBH-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C2C=C(C3C=CC=CC=3)N=C(C3C=CC=CC=3)N=2)C=CC=1

計算された属性

  • せいみつぶんしりょう: 386.04200
  • どういたいしつりょう: 386.04186g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 403
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 25.8
  • 疎水性パラメータ計算基準値(XlogP): 5.9

じっけんとくせい

  • 密度みつど: 1.345
  • ゆうかいてん: 134.0 to 138.0 deg-C
  • ふってん: 450℃
  • フラッシュポイント: 226℃
  • PSA: 25.78000
  • LogP: 6.24010

4-(3-Bromophenyl)-2,6-diphenylpyrimidine セキュリティ情報

4-(3-Bromophenyl)-2,6-diphenylpyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM255400-25g
4-(3-Bromophenyl)-2,6-diphenylpyrimidine
864377-28-6 95%
25g
$124 2023-02-01
eNovation Chemicals LLC
D595262-10g
4-(3-Bromophenyl)-2,6-diphenylpyrimidine
864377-28-6 97%
10g
$240 2024-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B4930-1g
4-(3-Bromophenyl)-2,6-diphenylpyrimidine
864377-28-6 98.0%(LC&N)
1g
1320.0CNY 2021-08-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1131145-250mg
4-(3-Bromophenyl)-2,6-diphenylpyrimidine
864377-28-6 97%
250mg
¥42 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1131145-25g
4-(3-Bromophenyl)-2,6-diphenylpyrimidine
864377-28-6 97%
25g
¥586.00 2024-04-28
Alichem
A089000994-10g
4-(3-Bromophenyl)-2,6-diphenylpyrimidine
864377-28-6 95%
10g
$198.00 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1131145-5g
4-(3-Bromophenyl)-2,6-diphenylpyrimidine
864377-28-6 97%
5g
¥120.00 2024-04-28
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B4930-1G
4-(3-Bromophenyl)-2,6-diphenylpyrimidine
864377-28-6 >98.0%(HPLC)(N)
1g
¥105.00 2024-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JA015-5g
4-(3-Bromophenyl)-2,6-diphenylpyrimidine
864377-28-6 97%
5g
280.0CNY 2021-08-12
abcr
AB474130-25g
4-(3-Bromophenyl)-2,6-diphenylpyrimidine, 98%; .
864377-28-6 98%
25g
€436.70 2024-08-03

4-(3-Bromophenyl)-2,6-diphenylpyrimidine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide ,  Oxygen Catalysts: Nickel ,  2985623-76-3 (complexes with nickel) ;  8 h, 120 °C
リファレンス
Pyrazolyl-pyrimidine porous-organic-polymer supported single-site nickel composites as efficient catalysts for the synthesis of substituted pyrimidines
Li, Jiahao; et al, Chemical Engineering Journal (Amsterdam, 2023, 474,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Oxygen Solvents: Acetonitrile ;  24 h, 50 °C
1.2 Solvents: Methanol ;  6 h, rt
リファレンス
Novel indolo[3,2,1-jk]carbazole-based bipolar host material for highly efficient thermally activated delayed-fluorescence organic light-emitting diodes
Hiraga, Yasuhide; et al, Tetrahedron, 2021, 94,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide ,  Oxygen Catalysts: Nickel ,  2985623-76-3 (complexes with nickel) ;  8 h, 120 °C
リファレンス
Pyrazolyl-pyrimidine porous-organic-polymer supported single-site nickel composites as efficient catalysts for the synthesis of substituted pyrimidines
Li, Jiahao; et al, Chemical Engineering Journal (Amsterdam, 2023, 474,

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Ferrous chloride Solvents: Dimethyl sulfoxide ,  1,4-Dioxane ;  10 h, 130 °C; 130 °C → rt
1.2 Reagents: Water
リファレンス
Synthesis of 2,4,6-Trisubstituted Pyrimidines via Iron-Catalyzed Homocoupling of α,β-Unsaturated Ketoximes
Xu, Gaochen; et al, Advanced Synthesis & Catalysis, 2022, 364(15), 2654-2659

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  4 h, rt
2.1 Reagents: Triethylamine ,  Oxygen Solvents: Acetonitrile ;  24 h, 50 °C
2.2 Solvents: Methanol ;  6 h, rt
リファレンス
Novel indolo[3,2,1-jk]carbazole-based bipolar host material for highly efficient thermally activated delayed-fluorescence organic light-emitting diodes
Hiraga, Yasuhide; et al, Tetrahedron, 2021, 94,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: 2822644-41-5 Solvents: Toluene ;  24 h, 100 °C
リファレンス
A general and practical bifunctional cobalt catalytic system for N-heterocycle assembly via acceptorless dehydrogenation
Tian, Haitao; et al, Organic Chemistry Frontiers, 2022, 9(17), 4554-4560

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Hexamethyldisilazane Catalysts: Boron trifluoride etherate Solvents: Toluene ;  0.5 h, 150 °C
リファレンス
Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation
Chan, Chieh-Kai; et al, RSC Advances, 2022, 12(42), 27281-27291

4-(3-Bromophenyl)-2,6-diphenylpyrimidine Raw materials

4-(3-Bromophenyl)-2,6-diphenylpyrimidine Preparation Products

4-(3-Bromophenyl)-2,6-diphenylpyrimidineに関する追加情報

4-(3-Bromophenyl)-2,6-Diphenylpyrimidine: A Comprehensive Overview

The compound with CAS No 864377-28-6, known as 4-(3-bromophenyl)-2,6-diphenylpyrimidine, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the pyrimidine family of heterocyclic compounds, which are widely recognized for their versatile applications in drug discovery and advanced materials. The molecule's structure is characterized by a pyrimidine ring system substituted with two phenyl groups at positions 2 and 6, and a bromophenyl group at position 4. This unique combination of substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable candidate for various research and industrial applications.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-(3-bromophenyl)-2,6-diphenylpyrimidine through a variety of methodologies. One notable approach involves the use of microwave-assisted synthesis, which has been shown to significantly accelerate reaction times while maintaining high yields. This method leverages the ability of microwave irradiation to enhance reaction kinetics by promoting the formation of reactive intermediates. The bromophenyl group at position 4 plays a critical role in modulating the electronic properties of the molecule, making it amenable to further functionalization and exploration in drug design.

The structural features of 4-(3-bromophenyl)-2,6-diphenylpyrimidine make it an attractive candidate for applications in medicinal chemistry. Pyrimidine derivatives are well-known for their ability to interact with biological targets such as kinases and proteases, which are key players in various disease pathways. Recent studies have demonstrated that this compound exhibits promising activity against certain cancer cell lines, suggesting its potential as a lead compound in anticancer drug development. The presence of the bromine atom at position 3 of the phenyl ring introduces additional electronic effects that can be exploited to optimize binding affinity and selectivity.

In addition to its pharmacological applications, 4-(3-bromophenyl)-2,6-diphenylpyrimidine has also been explored for its potential in materials science. The molecule's planar structure and conjugated π-system make it suitable for use in organic electronics, particularly in applications such as organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Recent research has focused on incorporating this compound into thin-film transistor devices, where its electronic properties contribute to enhanced charge transport characteristics. The diphenyl substituents at positions 2 and 6 further stabilize the molecule's structure, facilitating its integration into advanced electronic materials.

The synthesis of 4-(3-bromophenyl)-2,6-diphenylpyrimidine typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the condensation of amines with carbonyl compounds under high-temperature conditions or through catalytic systems such as palladium-catalyzed coupling reactions. The bromophenyl group is introduced via electrophilic substitution reactions or through directed metallation strategies. These methods ensure high regioselectivity and yield high-purity products suitable for both academic research and industrial scale-up.

From an environmental standpoint, the handling and disposal of 4-(3-bromophenyl)-2,6-diphenylpyrimidine must adhere to established safety protocols to minimize potential risks associated with its use. While no specific hazardous properties have been identified for this compound under normal conditions, proper precautions should be taken during synthesis and application to ensure compliance with regulatory standards.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:864377-28-6)4-(3-Bromophenyl)-2,6-diphenylpyrimidine
sfd7389
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:864377-28-6)4-(3-Bromophenyl)-2,6-diphenylpyrimidine
A853126
清らかである:99%
はかる:25g
価格 ($):259.0